
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate
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Overview
Description
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a key component of many biologically active molecules
Preparation Methods
The synthesis of Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of α-acetobutyro-lactone with thiourea in ethanol can yield a thiazole derivative Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes alkaline hydrolysis to form carboxylic acid derivatives. In a representative procedure:
Reactants | Conditions | Product | Yield | Source |
---|---|---|---|---|
Methyl ester derivative | KOH (1.0 M), EtOH, 0°C→RT | Carboxylic acid | 85–92% |
This reaction is critical for generating intermediates for amide coupling (e.g., in antitumor agent synthesis) .
Amide Coupling Reactions
The carboxylic acid (post-hydrolysis) participates in peptide-like couplings. A study demonstrated:
Acid Derivative | Amine | Coupling Reagents | Product | IC₅₀ (MCF7) | Source |
---|---|---|---|---|---|
Thiazole-4-carboxylic acid | Phenylethylamine | EDCI, HOBt, DIPEA | 2-Amino-thiazole-4-carboxamide | 0.47 µM |
This method produced compounds with potent antitumor activity against breast cancer cells .
Nucleophilic Acyl Substitution
The 2-amino group reacts with electrophiles like bromoacetyl chloride:
This modification enhanced activity against Mycobacterium tuberculosis β-ketoacyl synthase .
Suzuki-Miyaura Cross-Coupling
The 5-position benzyl group enables palladium-catalyzed coupling:
Aryl Halide | Boronic Acid | Catalyst System | Product | Application | Source |
---|---|---|---|---|---|
5-Bromobenzyl derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 5-(Biphenylmethyl)thiazole-4-carboxylate | Kinase inhibition |
This reaction diversifies the compound’s aromatic moiety for target-specific modifications.
Oxidative Functionalization
The methoxybenzyl group undergoes oxidation:
Starting Material | Oxidizing Agent | Product | Observed Effect | Source |
---|---|---|---|---|
4-Methoxybenzyl derivative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Quinone derivative | Enhanced electron-withdrawing capacity |
Condensation Reactions
The amino group participates in Schiff base formation:
Amine | Aldehyde/Ketone | Conditions | Product | Biological Activity | Source |
---|---|---|---|---|---|
5-((4-Methoxybenzyl)amino) | 4-Nitrobenzaldehyde | EtOH, Δ, 6h | Thiazole-imine conjugate | Antifungal activity |
Thiazole Ring Modifications
The thiazole core undergoes electrophilic substitution:
Reaction Type | Reagent | Position Modified | Outcome | Source |
---|---|---|---|---|
Bromination | NBS (in CCl₄) | C-5 of thiazole | 5-Bromo derivative |
Key Reaction Trends
-
Steric Effects : The 4-methoxybenzyl group hinders reactions at the thiazole C-5 position.
-
Electronic Effects : The methoxy group enhances nucleophilicity of the amino group, facilitating acylations .
-
Biological Correlation : Bromoacetamido derivatives show dissociative enzyme vs. whole-cell activity .
Scientific Research Applications
Pharmaceutical Development
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate serves as a lead compound in the development of new antimicrobial and anticancer agents. Its thiazole core is integral to its biological activity, allowing it to interact effectively with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has been shown to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, demonstrating the potential of thiazole derivatives in combating resistant bacterial strains .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-tumor activity .
Biochemical Research
In biochemical research, this compound is utilized as a tool for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable for understanding mechanisms of drug action and resistance.
Enzyme Inhibition Studies
Interaction studies have focused on the compound's ability to inhibit enzymes such as β-ketoacyl synthase, which is crucial for fatty acid synthesis in bacteria. Such studies are essential for developing new antibacterial agents targeting these pathways .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique features and potential advantages:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 5-amino-thiazole-4-carboxylate | Amino group, thiazole ring | Antimicrobial | Lacks methoxy substitution |
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate | Benzoyl group instead of benzyl | Anticancer | Different substituent on thiazole |
Methyl 5-(4-methoxyphenyl)-thiazole-4-carboxylate | Phenyl instead of benzyl | Antimicrobial | Variation in aromatic substitution |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antitubercular Activity
In a study focusing on the synthesis and evaluation of thiazole derivatives, methyl 2-amino-5-benzylthiazole-4-carboxylate was highlighted as a potent inhibitor against M. tuberculosis, outperforming traditional treatments like isoniazid .
Case Study 2: Cytotoxicity Against Cancer Cells
Research assessing the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed that certain compounds exhibited significant growth inhibition, suggesting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Biological Activity
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate (CAS: 915720-81-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the importance of the thiazole ring in enhancing antimicrobial activity against various pathogens.
Key Findings
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising activity against Mycobacterium tuberculosis with an MIC as low as 0.06 µg/mL .
- Mechanism of Action : The compound's mechanism may involve inhibition of specific enzymes like mtFabH, which is crucial for fatty acid synthesis in bacteria .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with this compound being no exception. Various studies have reported its effectiveness against several cancer cell lines.
Case Studies
- HeLa Cells : In vitro studies demonstrated that the compound induces apoptosis and G1-phase cell cycle arrest in HeLa cells .
- A549 and HT29 Cells : The compound showed significant growth inhibition with IC50 values around 2.01 µM against HT29 cells, indicating strong anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole derivatives suggests that modifications to the thiazole ring and substituents can significantly impact biological activity.
Compound Modification | Effect on Activity |
---|---|
Methoxy group at position 4 | Enhances anticancer potency |
Substituents on benzene ring | Meta-halogens improve activity significantly |
Research Findings Summary
- Antimicrobial Efficacy : this compound has demonstrated potent activity against M. tuberculosis, highlighting its potential as an anti-tubercular agent.
- Anticancer Potential : The compound exhibits significant cytotoxic effects across various cancer cell lines, particularly in inducing apoptosis in HeLa cells.
- SAR Insights : Modifications to the compound's structure can lead to enhanced biological activity, suggesting pathways for further drug development.
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3S/c1-17-10-5-3-9(4-6-10)7-14-12-11(13(16)18-2)15-8-19-12/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
KJHGSDDTFVJODR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=CS2)C(=O)OC |
Origin of Product |
United States |
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